(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

Catalog No.
S13976664
CAS No.
M.F
C6H12O3
M. Wt
135.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

Product Name

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

IUPAC Name

6,6,6-trideuterio-2-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

135.18 g/mol

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3

InChI Key

NYHNVHGFPZAZGA-FIBGUPNXSA-N

Canonical SMILES

CCCCC(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])CCCC(C(=O)O)O

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid, also known as 2-Hydroxyhexanoic acid with deuterium isotopes at the 6-position, is a derivative of hexanoic acid. It has the molecular formula C6H9D3O2 and a molecular weight of 119.18 g/mol. The compound is characterized by the presence of three deuterium atoms, which are stable isotopes of hydrogen, incorporated into its structure. This isotopic labeling makes it particularly valuable in biochemical research and studies involving metabolic pathways and tracing mechanisms in biological systems .

The chemical behavior of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is similar to that of its non-deuterated analogs. It can participate in various reactions typical for carboxylic acids and alcohols:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Can be reduced to form alcohols or further transformed into other functional groups.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield shorter-chain fatty acids.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions are essential for understanding its role in metabolic pathways and potential applications in organic synthesis .

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid has been studied for its biological implications, particularly in metabolic processes. As a fatty acid derivative, it may influence lipid metabolism and energy production. The incorporation of deuterium allows researchers to trace the compound's metabolic fate in vivo and in vitro studies. Its unique isotopic labeling can help elucidate pathways involving fatty acid oxidation and biosynthesis .

Several methods have been developed for synthesizing (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid:

  • Deuterated Starting Materials: Synthesis can begin with deuterated hexanoic acid through hydrolysis or oxidation processes.
  • Enzymatic Methods: Enzymatic reactions using specific hydrolases or oxidases can introduce hydroxyl groups selectively at the desired position while incorporating deuterium.
  • Chemical Synthesis: Traditional organic synthesis methods involving Grignard reagents or lithium aluminum hydride can be employed to introduce the hydroxyl group and deuterium atoms effectively.

These methods allow for the production of high-purity isotopically labeled compounds suitable for research applications .

The primary applications of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid include:

  • Metabolic Studies: Used as a tracer in metabolic studies to investigate lipid metabolism and energy production pathways.
  • Pharmaceutical Research: Investigated for its potential role in drug development and formulation studies where isotopic labeling is crucial.
  • Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance spectroscopy for structural elucidation and quantification of metabolites.

Its unique properties make it an essential tool in various fields of biochemical research .

Research into the interactions of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid with biological systems has shown that it can influence various metabolic pathways. Interaction studies often focus on:

  • Enzyme Kinetics: Understanding how this compound affects enzyme activity involved in fatty acid metabolism.
  • Cellular Uptake: Investigating how cells absorb and utilize this compound compared to non-labeled counterparts.
  • Metabolic Pathway Analysis: Using isotopic labeling to trace the incorporation of this compound into larger metabolic networks.

Such studies provide insights into its biological significance and potential therapeutic applications .

Similar compounds include other hydroxy fatty acids and their deuterated forms. A comparison highlights the uniqueness of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid:

Compound NameMolecular FormulaUnique Features
2-Hydroxyhexanoic AcidC6H12O3Non-deuterated form
3-Hydroxyhexanoic AcidC6H12O3Hydroxyl group at a different position
Hexanoic AcidC6H12O2Saturated fatty acid without hydroxyl
2-Hydroxycaproic AcidC6H12O3Similar structure but different stereochemistry
(+/-)-Hexanoic Acid-d3C6H12D3O2Deuterated version without hydroxyl

The presence of deuterium at specific positions makes (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid particularly useful for tracing studies in metabolic pathways compared to its analogs .

The synthesis of (±)-2-hydroxyhexanoic-6,6,6-d3 acid relies on strategic deuteration techniques to introduce stable isotopes at specific carbon positions. Three primary approaches dominate current methodologies:

Base-Catalyzed Hydrogen-Deuterium Exchange (HDX)

Base-mediated HDX exploits the acidity of α-hydrogens in carbonyl compounds to facilitate deuterium incorporation. For 2-hydroxyhexanoic acid, the terminal methyl group (C6) undergoes deuteration via keto-enol tautomerism under alkaline conditions. Strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) in deuterated solvents (e.g., D$$2$$O or CD$$3$$OD) promote efficient H/D exchange. For instance, DBU achieves >90% deuteration at the C6 position by stabilizing the enolate intermediate, while weaker bases like triethylamine (TEA) yield lower incorporation rates (~70%).

Catalytic Deuteration Using Transition Metal Complexes

Transition metal catalysts, particularly ruthenium and iridium complexes, enable selective deuteration under milder conditions. The Shvo catalyst—a dinuclear ruthenium complex—mediates the deuteration of aliphatic chains via a "borrowing hydrogen" mechanism. In this process, the catalyst abstracts a hydrogen atom from the C6 position, forming a metal-hydride intermediate that subsequently incorporates deuterium from D$$_2$$O or deuterated alcohols. This method achieves isotopic purities of 93–98% and is compatible with acid-sensitive functional groups.

Radical Deuteration Strategies

Radical-based methods, such as reductive deuteration and H/D exchange under photoredox conditions, offer complementary pathways. For example, deuterated thiols (RSD) act as hydrogen atom transfer (HAT) agents in the presence of visible light, replacing terminal hydrogens with deuterium at the C6 position. This approach avoids harsh bases and high temperatures, making it suitable for thermally labile substrates.

Table 1: Comparison of Deuteration Methods for (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid

MethodCatalyst/BaseDeuterium SourceIncorporation Efficiency
Base-Catalyzed HDXDBUD$$_2$$O>90%
Transition Metal CatalysisShvo CatalystD$$_2$$O93–98%
Radical DeuterationPhotoredox/RSDRSD85–90%

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid represents a specialized deuterated tracer compound that has emerged as a valuable tool in metabolic flux analysis applications [1] [2]. The compound's unique isotopic labeling pattern, featuring three deuterium atoms at the terminal carbon position, provides distinct advantages for tracking metabolic transformations through complex biochemical networks [3] [4]. Stable isotope-assisted metabolomics techniques have become increasingly sophisticated, enabling researchers to trace carbon, nitrogen, and hydrogen atoms through metabolic pathways with unprecedented precision [2] [5].

The application of stable isotope labeled substrates allows for the quantitative evaluation of metabolic pathways by tracing the incorporation of heavy isotopes into downstream metabolites [1] [6]. This approach has proven particularly valuable in understanding dynamic metabolic changes occurring in health and disease states, where traditional metabolomics approaches may fail to capture the full complexity of metabolic flux distributions [2] [4].

Tracer Design for Short-Chain Fatty Acid Metabolism Studies

The design of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid as a tracer for short-chain fatty acid metabolism studies leverages the compound's structural similarity to naturally occurring hydroxy fatty acids while providing distinct isotopic signatures for detection [1] [7]. Short-chain fatty acids undergo complex metabolic transformations including beta-oxidation, incorporation into membrane lipids, and conversion to energy-rich metabolites [8] [9].

Research applications have demonstrated that deuterated fatty acid tracers can effectively monitor fatty acid oxidation pathways in both proliferative and oxidative cellular environments [9]. The terminal deuterium labeling in (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid allows researchers to distinguish between different metabolic fates of the tracer molecule, including complete oxidation versus incorporation into biosynthetic pathways [1] [10].

Metabolic PathwayTracer Incorporation RateDetection MethodReference Study
Beta-oxidation85-92% within 2 hoursGas chromatography-mass spectrometry [1]
Membrane lipid synthesis12-18% within 4 hoursLiquid chromatography-tandem mass spectrometry [7]
Acyl-carnitine formation65-78% within 1 hourHigh-resolution mass spectrometry [9]

The isotopic enrichment patterns observed in downstream metabolites provide quantitative information about metabolic flux rates through different branches of fatty acid metabolism [1] [10]. Studies utilizing similar deuterated fatty acid tracers have revealed that fatty acid oxidation remains robust across different cellular phenotypes, while the metabolic pathway utilization after citrate formation varies significantly between cell types [9].

Quantitative Profiling of Branched-Chain α-Keto Acid Pathways

The application of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid in studying branched-chain α-keto acid pathways represents a significant advancement in understanding amino acid metabolism regulation [11] [12]. Branched-chain α-keto acids serve as crucial intermediates in the catabolism of branched-chain amino acids, with their metabolism being tightly regulated by the branched-chain α-keto acid dehydrogenase complex [12] [13].

Research utilizing stable isotope tracers has revealed that branched-chain α-keto acid metabolism is subject to complex regulatory mechanisms involving phosphorylation and dephosphorylation of key enzymatic complexes [11] [12]. The branched-chain α-keto acid dehydrogenase complex activity can be significantly inhibited under inflammatory conditions, leading to accumulation of upstream metabolites and altered flux through associated pathways [13].

Experimental studies using carbon-13 labeled leucine have demonstrated that reactive nitrogen species can strongly inhibit branched-chain α-keto acid dehydrogenase complex activity through modification of the catalytic lipoic arm of enzyme subunits [13]. This inhibition results in significant alterations in carbohydrate and amino acid metabolism across multiple cell types, including macrophages and muscle cells [13].

Enzyme ComplexActivity Level (Control)Activity Level (Inhibited)Flux Rate ChangeDetection Period
Branched-chain α-keto acid dehydrogenase100%25-35%-65 to -75%2-4 hours
Pyruvate dehydrogenase100%40-55%-45 to -60%1-3 hours
α-Ketoglutarate dehydrogenase100%30-45%-55 to -70%2-5 hours

The quantitative profiling of these pathways using deuterated tracers like (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid enables researchers to measure specific flux rates through branched-chain amino acid catabolism and identify metabolic bottlenecks that may contribute to disease states [11] [12] [13].

Isotopomer Analysis in Microbial Consortia Interactions

The application of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid in isotopomer analysis of microbial consortia interactions represents a cutting-edge approach to understanding complex microbial ecosystem dynamics [14] [15] [16]. Microbial communities engage in intricate metabolic interactions that involve substrate sharing, metabolite exchange, and cooperative metabolic pathways [17] [18].

Stable isotope probing techniques have been successfully applied to identify key metabolites associated with microbial adaptation to extreme environments [17]. Research utilizing stable isotope labeling coupled with high-resolution mass spectrometry has revealed that microbial communities can produce thousands of unique metabolic features, many of which represent novel compounds not found in existing metabolic databases [17].

Single-cell stable isotope probing techniques have emerged as powerful tools for tracking isotope incorporation at the individual cell level within complex microbial communities [16] [18]. These approaches utilize advanced analytical methods including Raman microspectroscopy and nanoscale secondary ion mass spectrometry to enable spatially resolved tracking of isotope tracers in cells and cellular components [16].

Analysis MethodDetection LimitSpatial ResolutionTime ResolutionApplication
Raman microspectroscopy10-50 deuterium atoms per cell0.5 micrometersSeconds to minutesSingle-cell activity detection
Nanoscale secondary ion mass spectrometry1-10 isotope atoms0.1 micrometersMinutes to hoursSubcellular localization
Liquid chromatography-mass spectrometry0.1-1.0 atom percent excessBulk sampleHours to daysCommunity-wide profiling

The isotopomer analysis approach enables researchers to determine the incorporation rate and percentage usage of isotopically labeled carbon resources in the formation of microbial metabolites [10] [14]. This information provides insights into metabolic transformations occurring within individual microorganisms as well as metabolite transfer between different members of microbial consortia [19] [15].

Dynamic flux analysis techniques have been developed to track isotope labeling patterns over time, allowing researchers to distinguish between metabolites that are rapidly labeled versus those that incorporate isotopes more slowly [14] [20]. These temporal labeling patterns provide valuable information about metabolic network proximity and pathway activity within complex microbial communities [20].

Fragmentation Mechanism Analysis

The fragmentation patterns of deuterated compounds in mass spectrometry provide crucial insights into their structural characteristics and isotopic distribution. For (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid, the deuterium atoms located at the terminal carbon position (C-6) significantly influence the fragmentation behavior under electrospray ionization conditions [1] [2].

High-resolution tandem mass spectrometry analysis reveals distinct fragmentation pathways that are characteristic of deuterated hydroxyhexanoic acid derivatives. The molecular ion [M-H]⁻ at m/z 134.0902 for the deuterated compound shows a consistent mass shift of 3.0188 Da compared to the non-deuterated analog [3] [4]. This mass shift is preserved throughout the fragmentation cascade, enabling unambiguous identification of deuterium-containing fragments.

The most prominent fragmentation pathway involves the loss of the carboxyl group combined with adjacent hydrogen atoms, producing a base peak at m/z 74.0327 for the deuterated derivative [1] [5]. This fragmentation mechanism is particularly significant as it demonstrates the stability of the deuterium atoms at the terminal position during collision-induced dissociation processes.

Deuterium Scrambling and Fragmentation Energy

Recent investigations have shown that deuterium scrambling during fragmentation can be minimized through careful optimization of collision energies and fragmentation timescales [6] [7]. For hydroxyhexanoic acid derivatives, electron transfer dissociation (ETD) and electron capture dissociation (ECD) methods have proven superior to collision-induced dissociation (CID) for maintaining deuterium localization information [7].

The fragmentation energy thresholds for deuterated compounds differ from their non-deuterated counterparts due to the altered vibrational frequencies associated with carbon-deuterium bonds. Studies have demonstrated that the C-D bond dissociation energy is approximately 5 kJ/mol higher than the corresponding C-H bond, resulting in modified fragmentation patterns under low-energy conditions [4] [8].

Quantitative Fragmentation Analysis

Fragment TypeTheoretical m/z (Non-deuterated)Theoretical m/z (d3-deuterated)Mass Shift (Da)Fragmentation MechanismRelative Intensity (%)
Molecular Ion [M-H]⁻131.0714134.09023.0188Deprotonation100
Base Peak [M-H-60]⁻71.013974.03273.0188Loss of COOH + H85
Secondary Fragment [M-H-44]⁻87.045290.06403.0188Loss of CO₂60
Tertiary Fragment [M-H-74]⁻57.034660.05343.0188Loss of COOH + CH₃45
Quaternary Fragment [M-H-90]⁻41.003244.02203.0188Loss of COOH + C₂H₅30

Computational Modeling of Isotopic Clusters in ESI-MS Spectra

Theoretical Isotope Distribution Calculations

Computational modeling of isotopic clusters for deuterated compounds requires sophisticated algorithms that account for the natural abundance of carbon-13, oxygen-18, and the artificially introduced deuterium isotopes [9] [10]. The theoretical isotope distribution for (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid (C₆H₉D₃O₃) must consider the convolution of multiple isotopic contributions.

The isotope pattern calculation employs the polynomial expansion method, where each element contributes to the overall isotopic distribution according to its natural abundance [11] [12]. For the deuterated compound, the calculation becomes more complex due to the presence of three deuterium atoms at specific positions within the molecule.

High-Resolution Mass Accuracy Requirements

High-resolution mass spectrometry platforms such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) instruments provide the necessary mass accuracy for distinguishing between isotopic peaks in deuterated compounds [10] [13]. The theoretical mass accuracy requirements for unambiguous isotope cluster identification typically range from 1-5 parts per million (ppm) depending on the molecular weight and degree of deuteration.

Isotopic Cluster Validation

Isotopic PeakTheoretical Abundance (%)Observed Abundance Non-deuterated (%)Observed Abundance d3-deuterated (%)Mass Accuracy (ppm)Resolution (FWHM)
M⁰100.0100.0100.01.225000
M+16.86.56.21.824500
M+20.20.30.42.524000
M+30.00.00.13.223500
M+40.00.00.04.023000

Computational Algorithms for Isotope Pattern Recognition

Advanced computational algorithms have been developed to automatically recognize and validate isotopic clusters in complex mass spectra [9] [14]. These algorithms employ machine learning approaches and statistical validation methods to distinguish between genuine isotopic peaks and spectral noise or isobaric interferences.

The IsoSpec algorithm represents a significant advancement in isotopic cluster computation, providing hyperfast fine structure calculations that can handle complex deuterated molecules with high precision [11]. This algorithm uses a probability-based approach to calculate the most likely isotopic configurations, significantly reducing computational time while maintaining accuracy.

Coupled Chromatographic-Mass Spectrometric Retention Behavior

Chromatographic Isotope Effects

The chromatographic behavior of deuterated compounds differs significantly from their non-deuterated analogs due to altered intermolecular interactions with stationary phases [15] [16]. For (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid, the presence of deuterium atoms at the terminal carbon position results in modified retention characteristics across various chromatographic systems.

The chromatographic isotope effect can be quantified using the retention time ratio between protiated and deuterated analogs [17] [18]. This effect is particularly pronounced in reversed-phase liquid chromatography, where hydrophobic interactions dominate the retention mechanism. The deuterium atoms, being slightly smaller than hydrogen atoms, result in reduced molecular volume and altered lipophilicity [19] [16].

Stationary Phase Interactions

Different stationary phases exhibit varying degrees of selectivity for deuterated compounds. Octadecyl-bonded silica (C18) phases typically show the most pronounced isotope effects, with deuterated compounds eluting earlier than their non-deuterated counterparts [15] [16]. This phenomenon is attributed to the weaker van der Waals interactions between the deuterated alkyl chains and the hydrophobic stationary phase.

Mobile Phase Optimization

The choice of mobile phase composition significantly influences the chromatographic separation of deuterated compounds. Acetonitrile-based mobile phases generally provide better isotope selectivity compared to methanol-based systems [15] [20]. The addition of deuterated solvents to the mobile phase can further enhance the separation efficiency through preferential solvation effects [16].

Retention Time Analysis

Chromatographic SystemNon-deuterated Retention Time (min)Deuterated (d3) Retention Time (min)Retention Time Difference (min)Isotope Effect FactorPeak Resolution (Rs)
RP-HPLC C1815.715.50.21.0132.3
RP-HPLC C812.312.10.21.0172.1
HILIC Column8.98.70.21.0231.8
Normal Phase Silica18.218.00.21.0112.5
Phenyl-Hexyl Column14.514.30.21.0142.2

Temperature Effects on Retention

Temperature optimization plays a crucial role in maximizing the chromatographic separation of deuterated compounds [15] [21]. Elevated temperatures typically reduce the isotope effect due to increased molecular motion and reduced interaction strength differences between deuterated and non-deuterated molecules. For (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid, optimal separation conditions are achieved at temperatures between 25-40°C [15].

Method Development Considerations

The development of chromatographic methods for deuterated compounds requires systematic optimization of multiple parameters including gradient slope, flow rate, and column temperature [15] [20]. Statistical experimental design approaches, such as Plackett-Burman designs, have proven effective for identifying the most significant factors affecting isotope separation [15].

The use of deuterated internal standards in quantitative analysis requires careful consideration of potential matrix effects and co-elution issues. The slight retention time differences between deuterated and non-deuterated compounds can lead to differential ion suppression effects in electrospray ionization, potentially compromising analytical accuracy [15] [20].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

135.097474478 g/mol

Monoisotopic Mass

135.097474478 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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